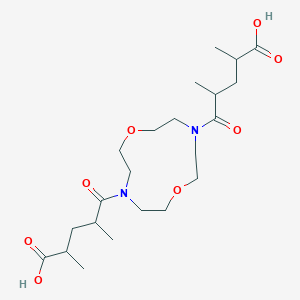![molecular formula C22H27N3O3 B5564945 2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic system, which is a type of cyclic compound in which two rings share a single atom. The compound also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several functional groups. For instance, the pyrrole ring is aromatic and can participate in electrophilic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carbonyl and methoxy groups could influence its solubility .Scientific Research Applications
Synthesis and Pharmacological Potential
The compound 2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one, due to its complex structure, finds its applications primarily in the field of medicinal chemistry, particularly in the synthesis of potential pharmacological agents. The diazaspiro[4.5]decan-3-one core, a common feature in this compound, has been explored for its various biological activities.
Synthesis of Antihypertensive Agents : A series of compounds similar in structure, specifically 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized and evaluated for their antihypertensive activities. These compounds, substituted at the 8 position with various groups, showed promising activity in spontaneous hypertensive rats. Some derivatives were found to act as alpha-adrenergic blockers, indicating the potential of this scaffold in developing cardiovascular drugs (Caroon et al., 1981).
Enantiodivergent Synthesis for Medicinal Chemistry : The enantiodivergent synthesis of bis-spiropyrrolidines via sequential interrupted and completed (3 + 2) cycloadditions showcases the versatility of spiro compounds. These rigid, densely substituted homochiral compounds are of significant interest in medicinal chemistry due to their potential biological activities (Conde et al., 2015).
Cytotoxic Activity in Sigma Receptor Ligands : The synthesis of bicyclic sigma receptor ligands derived from similar spiro frameworks has demonstrated cytotoxic activity against human tumor cell lines. These findings suggest that such compounds could be explored further for their potential use in cancer therapy (Geiger et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-8-(1-methylpyrrole-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-23-10-4-7-19(23)21(27)24-11-8-22(9-12-24)14-20(26)25(16-22)15-17-5-3-6-18(13-17)28-2/h3-7,10,13H,8-9,11-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVDBOCFVNFHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-hydroxybenzylidene)-4-methyl-2H-furo[2,3-h]chromene-2,8(9H)-dione](/img/structure/B5564875.png)
![2-(2-cyanophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5564880.png)
![1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5564888.png)


![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)
![8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564916.png)


![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)